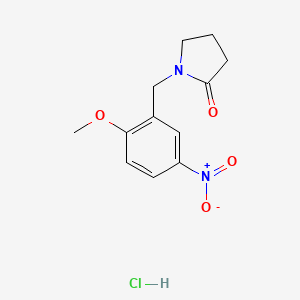
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride
Overview
Description
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride is a synthetic organic compound with a unique structure and diverse applications in various fields of research and industry. It is known for its role as a photosensitive protecting group for the carboxyl function of neurotransmitters, particularly glycine.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride involves the reaction of N-butyloxycarbonylglycine with 2-methoxy-5-nitrophenol using 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride as a coupling agent in the presence of N-hydroxybenzotriazole and 4-dimethylaminopyridine as catalysts. This method ensures the formation of the desired compound with high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a photosensitive protecting group in organic synthesis.
Biology: Employed in the study of neurotransmitter functions and interactions.
Medicine: Investigated for its potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride involves its role as a photosensitive protecting group. Upon exposure to light, the compound undergoes a photochemical reaction that releases the protected neurotransmitter, allowing it to interact with its molecular targets and pathways.
Comparison with Similar Compounds
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-onehydrochloride can be compared with other similar compounds such as:
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-Methoxy-5-nitrobenzyl alcohol: Has a similar structure but different functional groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions.
Properties
IUPAC Name |
1-[(2-methoxy-5-nitrophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4.ClH/c1-18-11-5-4-10(14(16)17)7-9(11)8-13-6-2-3-12(13)15;/h4-5,7H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZNHTAKRNTDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



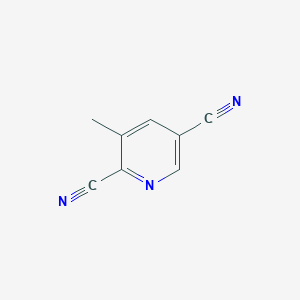

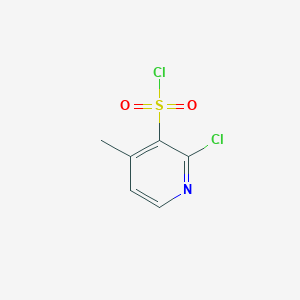
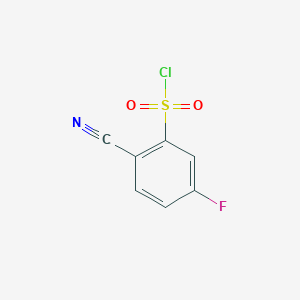
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
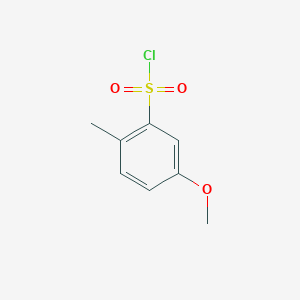

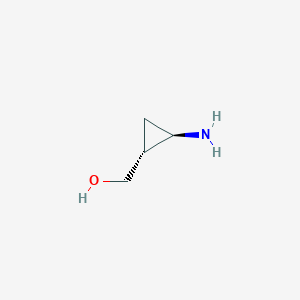
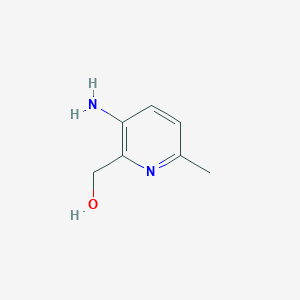
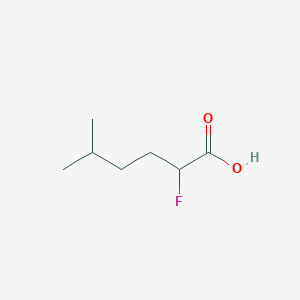
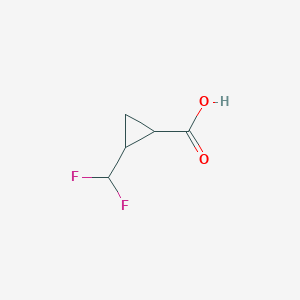
![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
